molecular formula C22H22N4O2S B11974244 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11974244
M. Wt: 406.5 g/mol
InChI Key: IOXQYIBDLNWYOO-UHFFFAOYSA-N
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Description

7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, methyl, and sulfanyl groups. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the purine core using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using nucleophiles like thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, m-CPBA

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Thiols, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the benzyl positions.

Scientific Research Applications

7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine derivatives.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-7-benzylxanthine: Similar structure but lacks the sulfanyl group.

    8-benzyl-1,3-dimethylxanthine: Similar structure but lacks the 3-methylbenzyl group.

    7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Contains a piperazine ring instead of the sulfanyl group.

Uniqueness

The uniqueness of 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and sulfanyl groups enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione

InChI

InChI=1S/C22H22N4O2S/c1-15-8-7-11-17(12-15)14-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3

InChI Key

IOXQYIBDLNWYOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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